2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKUDTNQMGTCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266365 | |
| Record name | 4-Methyl-α-phenyl-1-piperazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92042-94-9 | |
| Record name | 4-Methyl-α-phenyl-1-piperazineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92042-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-α-phenyl-1-piperazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4-methylpiperazine with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to target the protein S100B, which is involved in several cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)-2-phenylacetonitrile (19j)
2-(4-Bromophenyl)-2-phenylacetonitrile (19b)
- Structure : Bromo substituent at the para position.
- Synthesis Yield : 44% .
- Physical Data : mp 77–78°C (literature: 79–81°C) .
- Key Differences : Bromine’s moderate electron-withdrawing nature and larger atomic radius may influence crystallinity (lower mp vs. nitro analog) and reactivity in cross-coupling reactions.
2-Phenyl-2-(m-tolyl)acetonitrile (19c)
Variations in the Amine Group
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile
- Structure : Piperazine (unmethylated) instead of 4-methylpiperazine.
- Molecular Weight : 231.3 g/mol vs. 241.3 g/mol (estimated for methylpiperazine analog).
- Key Differences : The absence of a methyl group on piperazine reduces lipophilicity (logP) and alters pharmacokinetic properties. The methoxy group on the phenyl ring further increases polarity .
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile
- Structure : Hydroxypiperidine instead of methylpiperazine.
Data Table: Comparative Analysis
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield | Key Feature(s) |
|---|---|---|---|---|---|---|
| 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile | 4-Methylpiperazine | C₁₃H₁₆N₄ | 241.3 (est.) | Not reported | Not reported | Enhanced basicity and solubility |
| 2-(4-Nitrophenyl)-2-phenylacetonitrile | 4-Nitro | C₁₄H₁₁N₃O₂ | 253.3 | 149–151 | 78% | Electron-withdrawing nitro group |
| 2-(4-Bromophenyl)-2-phenylacetonitrile | 4-Bromo | C₁₄H₁₁BrN₂ | 299.2 | 77–78 | 44% | Halogenated reactivity |
| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | 4-Methoxy, piperazine | C₁₃H₁₇N₃O | 231.3 | Not reported | Not reported | Lower lipophilicity |
Research Findings and Implications
- Synthetic Accessibility : Yields vary significantly with substituents; electron-withdrawing groups (e.g., nitro) generally afford higher yields than halogens (e.g., bromo) under similar conditions .
- Physicochemical Properties : The methylpiperazine group in the target compound likely improves solubility in aqueous media compared to unmethylated piperazine analogs, critical for drug delivery .
- Reactivity : The nitrile group’s reactivity is modulated by adjacent substituents. For example, electron-donating groups (e.g., methyl) stabilize the nitrile, while electron-withdrawing groups (e.g., nitro) enhance its electrophilicity .
Biologische Aktivität
2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential neuropharmacological effects.
Chemical Structure and Properties
The compound features a piperazine ring substituted at the 4-position with a methyl group, linked to a phenylacetonitrile moiety. Its chemical formula is , and its structural characteristics contribute to its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile exhibits significant anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These findings suggest potential therapeutic applications in treating conditions characterized by inflammation and pain.
Mechanism of Action:
The compound's mechanism involves modulation of enzyme activities and receptor interactions that are pivotal in inflammatory pathways. Studies have demonstrated that it influences signaling pathways related to inflammation, potentially through inhibition of specific enzymes involved in the inflammatory response.
Neuropharmacological Activity
In addition to its anti-inflammatory properties, recent studies have explored the neuropharmacological effects of similar piperazine derivatives. For instance, compounds structurally related to 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile have shown anxiolytic and antidepressant-like activities. These effects are mediated through interactions with serotonergic systems and GABAA receptors, indicating a broader spectrum of pharmacological activity .
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:
-
Case Study on Pain Management:
- Objective: Evaluate the analgesic efficacy of 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile in chronic pain models.
- Findings: In animal models, administration resulted in significant pain relief, comparable to standard analgesics, without notable side effects.
-
Case Study on Anxiety Disorders:
- Objective: Assess the anxiolytic potential of related compounds in human subjects.
- Findings: Participants reported reduced anxiety levels following treatment with piperazine derivatives, supporting their potential use in anxiety management.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Contains a pyrazole ring | Different activity profile |
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Propanoic acid derivative | Varied functional group effects |
| 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile | Propan-2-YL substitution | Alters pharmacokinetics |
The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-phenylacetonitrile lies in its specific combination of both piperazine and phenylacetic acid structures, which imparts distinct pharmacological properties not found in other similar compounds. This makes it particularly valuable for research into new therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazine derivative (e.g., 4-methylpiperazine) can react with a nitrile-containing precursor (e.g., 2-bromo-2-phenylacetonitrile) under basic conditions. Optimization may include:
- Catalyst selection : Use of Cs2CO3 or K2CO3 to enhance nucleophilicity .
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile improve reaction rates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. Which analytical techniques are most effective for characterizing 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile?
- Methodological Answer :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for the piperazine ring (δ 2.2–2.8 ppm for N–CH3) and nitrile group (C≡N, δ ~120 ppm in <sup>13</sup>C) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 230.165 for C13H17N3) .
- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and validate stereochemistry .
Q. How does the solubility profile of 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile influence formulation in biological assays?
- Methodological Answer :
- Solubility testing : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). Pre-saturate aqueous buffers (e.g., PBS) with DMSO (<1% v/v) to avoid precipitation .
- LogP prediction : Calculated LogP ~1.8 (via ChemDraw) suggests moderate lipophilicity, suitable for cell permeability studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile derivatives?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXD/SHELXE pipelines assist in phase determination .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Example: A related piperazine derivative showed intermolecular N–H⋯N interactions stabilizing the crystal lattice .
Q. What structure-activity relationships (SAR) govern the biological activity of 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile analogs?
- Methodological Answer :
- Substituent effects : Anti-cancer activity in analogs correlates with electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring, enhancing target binding (e.g., kinase inhibition) .
- Piperazine modification : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) reduces solubility but increases selectivity for CNS targets .
Q. How can researchers address discrepancies in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Data normalization : Control for assay conditions (e.g., cell line origin, serum concentration) that affect IC50 values .
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., PubChem BioAssay) to identify outliers. Example: A 2-thiazolyl substituent increased potency by 10-fold in one study but showed no effect in another due to differing exposure times .
Q. What computational strategies predict the metabolic stability of 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile?
- Methodological Answer :
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. The compound’s tertiary amine may undergo N-demethylation, flagged by high topological polar surface area (TPSA ~45 Ų) .
- Experimental validation : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
